molecular formula C20H18N4O4 B2489365 cis-4-Azido-N-Fmoc-D-proline CAS No. 1378847-51-8

cis-4-Azido-N-Fmoc-D-proline

Cat. No.: B2489365
CAS No.: 1378847-51-8
M. Wt: 378.388
InChI Key: HOPXMBBEYJTPNX-KZULUSFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various chemical reactions, including the use of azidation reagents such as sodium azide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of cis-4-Azido-N-Fmoc-D-proline follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: cis-4-Azido-N-Fmoc-D-proline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-4-Azido-N-Fmoc-D-proline primarily involves its azido group. The azido group is highly reactive and can form covalent bonds with various molecular targets. This reactivity makes it useful in click chemistry, where it can be used to attach different chemical groups to a target molecule . The molecular pathways involved often include the formation of triazoles through cycloaddition reactions .

Comparison with Similar Compounds

Uniqueness: cis-4-Azido-N-Fmoc-D-proline is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of peptides with defined stereochemistry .

Properties

IUPAC Name

(2R,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXMBBEYJTPNX-KZULUSFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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